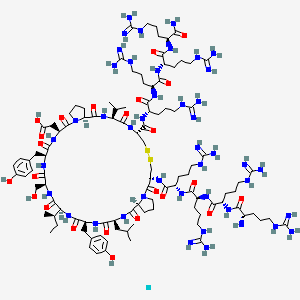
KRpep-2d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRpep-2d is a macrocyclic peptide that acts as a potent inhibitor of the K-Ras protein, specifically targeting the G12D mutation. This compound has shown significant potential in suppressing the proliferation of cancer cells driven by K-Ras mutations, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: KRpep-2d is synthesized using a combination of unnatural amino acids and macrocyclic peptide synthesis techniques. The synthesis involves the formation of a disulfide-mediated macrocyclic linkage, which is crucial for its stability and activity . The peptide sequences are generated by premixing various unnatural amino acids, followed by amide coupling reactions to form the final macrocyclic structure .
Industrial Production Methods: The industrial production of this compound involves the use of automated ligand identification systems (ALIS) to screen oncogenic KRASG12D against mass-encoded mini-libraries of macrocyclic peptides. This method accelerates the structure-activity relationship (SAR) exploration and optimization of the peptide sequences .
Chemical Reactions Analysis
Types of Reactions: KRpep-2d undergoes several types of chemical reactions, including:
Oxidation: The formation of disulfide bonds in the macrocyclic structure.
Reduction: The cleavage of disulfide bonds under reducing conditions.
Substitution: The replacement of specific amino acid residues to enhance stability and activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products: The major products formed from these reactions include the oxidized and reduced forms of this compound, as well as substituted derivatives with enhanced stability and activity .
Scientific Research Applications
KRpep-2d has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic peptide synthesis and structure-activity relationships.
Biology: Investigated for its ability to inhibit protein-protein interactions, particularly those involving the K-Ras protein.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by K-Ras mutations, such as pancreatic, colorectal, and lung cancers
Industry: Utilized in the development of novel peptide-based therapeutics and diagnostic tools.
Mechanism of Action
KRpep-2d exerts its effects by binding to the K-Ras protein and inhibiting the SOS1-mediated GDP-GTP exchange. This inhibition disrupts the downstream signaling pathways, such as the phosphorylation of ERK1/2, which are crucial for cell proliferation and survival. The compound’s arginine-rich structure and disulfide-mediated macrocyclic linkage play a key role in its binding affinity and specificity .
Comparison with Similar Compounds
KRpep-2: A precursor to KRpep-2d with a similar structure but reduced cellular activity.
This compound derived scaffolds: Variants with modifications to enhance stability and activity.
Uniqueness: this compound stands out due to its high selectivity for the G12D mutation of K-Ras and its potent inhibitory effects on cancer cell proliferation. Unlike other similar compounds, this compound has demonstrated significant cellular activity and potential for therapeutic applications .
Properties
Molecular Formula |
C106H179AcN44O24S2- |
|---|---|
Molecular Weight |
2745.0 g/mol |
IUPAC Name |
actinium;[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R,8R,11S,14S,20S,23S,26S,29S,32S,35S,38S)-8-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-29-[(2R)-butan-2-yl]-20-(carboxymethyl)-26-(hydroxymethyl)-23,32-bis[(4-hydroxyphenyl)methyl]-35-(2-methylpropyl)-2,10,13,19,22,25,28,31,34,37-decaoxo-11-propan-2-yl-5,6-dithia-1,9,12,18,21,24,27,30,33,36-decazatricyclo[36.3.0.014,18]hentetracontan-3-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]azanide |
InChI |
InChI=1S/C106H179N44O24S2.Ac/c1-7-55(6)79-96(172)144-72(50-151)91(167)141-69(47-56-28-32-58(152)33-29-56)89(165)143-71(49-77(154)155)97(173)149-44-17-27-76(149)94(170)147-78(54(4)5)95(171)145-73(92(168)139-66(24-14-42-131-105(121)122)86(162)137-65(23-13-41-130-104(119)120)84(160)135-63(21-11-39-128-102(115)116)82(158)133-61(80(108)156)19-9-37-126-100(111)112)51-175-176-52-74(98(174)150-45-16-26-75(150)93(169)142-68(46-53(2)3)88(164)140-70(90(166)148-79)48-57-30-34-59(153)35-31-57)146-87(163)67(25-15-43-132-106(123)124)138-85(161)64(22-12-40-129-103(117)118)136-83(159)62(20-10-38-127-101(113)114)134-81(157)60(107)18-8-36-125-99(109)110;/h28-35,53-55,60-76,78-79,107,151-153H,7-27,36-52H2,1-6H3,(H2,108,156)(H,133,158)(H,134,157)(H,135,160)(H,136,159)(H,137,162)(H,138,161)(H,139,168)(H,140,164)(H,141,167)(H,142,169)(H,143,165)(H,144,172)(H,145,171)(H,146,163)(H,147,170)(H,148,166)(H,154,155)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)(H4,123,124,132);/q-1;/t55-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,78+,79+;/m1./s1 |
InChI Key |
DPMRGBKIKFTZSS-UONWHIDMSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)O)CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)[NH-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)C(C)C)CC(=O)O)CC5=CC=C(C=C5)O)CO.[Ac] |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CSSCC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)[NH-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)C(C)C)CC(=O)O)CC5=CC=C(C=C5)O)CO.[Ac] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















